molecular formula C22H17N3O2 B1177092 2-[4-(4-METHOXYPHENYL)-6-PHENYL-1,3,5-TRIAZIN-2-YL]PHENOL CAS No. 154825-62-4

2-[4-(4-METHOXYPHENYL)-6-PHENYL-1,3,5-TRIAZIN-2-YL]PHENOL

Cat. No.: B1177092
CAS No.: 154825-62-4
M. Wt: 355.4 g/mol
InChI Key:
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Description

2-[4-(4-METHOXYPHENYL)-6-PHENYL-1,3,5-TRIAZIN-2-YL]PHENOL is a complex organic compound that belongs to the class of triazine derivatives This compound is known for its unique structural features, which include a triazine ring substituted with methoxyphenyl and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(4-METHOXYPHENYL)-6-PHENYL-1,3,5-TRIAZIN-2-YL]PHENOL typically involves multi-step reactions. One common method includes the condensation of 4-methoxybenzaldehyde with an appropriate amine, followed by cyclization to form the triazine ring. The reaction conditions often require the use of catalysts such as palladium or other transition metals to facilitate the formation of the triazine core .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems are employed to enhance efficiency and scalability. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also explored to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-[4-(4-METHOXYPHENYL)-6-PHENYL-1,3,5-TRIAZIN-2-YL]PHENOL undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce corresponding alcohols or amines .

Scientific Research Applications

2-[4-(4-METHOXYPHENYL)-6-PHENYL-1,3,5-TRIAZIN-2-YL]PHENOL has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[4-(4-METHOXYPHENYL)-6-PHENYL-1,3,5-TRIAZIN-2-YL]PHENOL involves its interaction with specific molecular targets and pathways. It may act by inhibiting certain enzymes or receptors, leading to the modulation of biochemical pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and reduce oxidative stress .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Methoxyphenyl)-benzothiazole
  • 4-Methoxyphenethylamine
  • 4-Methoxyphenylacetonitrile

Uniqueness

Compared to similar compounds, 2-[4-(4-METHOXYPHENYL)-6-PHENYL-1,3,5-TRIAZIN-2-YL]PHENOL stands out due to its unique triazine core, which imparts distinct chemical and physical properties. This structural feature enhances its stability and reactivity, making it a valuable compound for various applications .

Properties

CAS No.

154825-62-4

Molecular Formula

C22H17N3O2

Molecular Weight

355.4 g/mol

IUPAC Name

2-[4-(4-methoxyphenyl)-6-phenyl-1,3,5-triazin-2-yl]phenol

InChI

InChI=1S/C22H17N3O2/c1-27-17-13-11-16(12-14-17)21-23-20(15-7-3-2-4-8-15)24-22(25-21)18-9-5-6-10-19(18)26/h2-14,26H,1H3

SMILES

COC1=CC=C(C=C1)C2=NC(=NC(=N2)C3=CC=CC=C3)C4=CC=CC=C4O

Canonical SMILES

COC1=CC=C(C=C1)C2=NC(=NC(=N2)C3=CC=CC=C3)C4=CC=CC=C4O

Synonyms

2-[4-(4-Methoxyphenyl)-6-phenyl-1,3,5-triazin-2-yl]phenol

Origin of Product

United States

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